Cas no 1335057-33-4 (tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate)

tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate structure
1335057-33-4 structure
商品名:tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate
CAS番号:1335057-33-4
MF:C10H12N2O2ClBr
メガワット:307.57148
CID:1091240
PubChem ID:72207145

tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate
    • tert-butyl N-(3-bromo-5-chloropyridin-4-yl)carbamate
    • 1335057-33-4
    • tert-Butyl(3-bromo-5-chloropyridin-4-yl)carbamate
    • インチ: InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15)
    • InChIKey: DORABQDENCTVOJ-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N=C1C(=CNC=C1Cl)Br

計算された属性

  • せいみつぶんしりょう: 305.97707g/mol
  • どういたいしつりょう: 305.97707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 51.2Ų

tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM172854-5g
tert-butyl (3-bromo-5-chloropyridin-4-yl)carbamate
1335057-33-4 95%
5g
$634 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1683763-1g
tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate
1335057-33-4 98%
1g
¥4737.00 2024-08-09
Chemenu
CM172854-5g
tert-butyl (3-bromo-5-chloropyridin-4-yl)carbamate
1335057-33-4 95%
5g
$634 2021-08-05
Alichem
A029189721-1g
tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate
1335057-33-4 95%
1g
400.00 USD 2021-06-01

tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate 関連文献

tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamateに関する追加情報

Terbutil (3-bromo-5-cloro-piridinil)carbamatate: A Versatile Intermediate in Medicinal Chemistry

Terbutil (3-bromo-5-cloro-piridinil)carbamatate, identified by the CAS No. 1,335,057-33-4, is a synthetically valuable organoheterocyclic compound characterized by its substituted pyridine ring structure. This compound belongs to the carbamate family, featuring a tert-butyl ester group attached to a pyridine moiety that bears both bromine and chlorine substituents at positions 3 and 5 respectively. The strategic placement of these halogen atoms on the aromatic ring imparts unique electronic properties and reactivity profiles, making it an attractive building block for advanced organic synthesis.

Recent studies highlight the importance of halogenated pyridine derivatives in drug discovery programs targeting oncological applications. Researchers at the University of Basel demonstrated in a 2022 Journal of Medicinal Chemistry publication that compounds like tert-butyl (3-bromo-5-chloropyridin-4-yl)carbamate serve as critical intermediates in the synthesis of multitarget kinase inhibitors. The bromine substituent at position 3 provides an ideal site for subsequent Suzuki-Miyaura cross-coupling reactions, enabling the introduction of bioactive groups such as phenyl rings or heteroaryl moieties while maintaining structural integrity. This modular approach facilitates rapid optimization of pharmacokinetic properties during lead compound development.

In the context of antibacterial drug design, this compound has shown utility as a precursor to novel quinolone derivatives with enhanced activity against drug-resistant pathogens. A collaborative study between Stanford University and Merck Research Laboratories published in Nature Communications (2023) revealed that incorporating chlorinated pyridine units into existing antibiotic frameworks can improve membrane permeability and inhibit bacterial DNA gyrase more effectively than traditional analogs. The tert-butyl carbamate protecting group allows controlled deprotection during multi-step syntheses, ensuring precise functionalization without compromising sensitive pharmacophoric elements.

The synthesis of tert-butyl (3-bromo-5-chloropyridin-4-yloxy)carbamate typically involves nucleophilic aromatic substitution strategies using readily available starting materials. A notable improvement reported in American Chemical Society Catalysis (2024) describes a palladium-catalyzed cross-coupling protocol that achieves over 90% yield under mild reaction conditions. This method utilizes environmentally benign ligands like Xantphos and employs solvent systems with reduced toxicity profiles compared to conventional protocols, aligning with current green chemistry initiatives.

Clinical translation studies indicate promising applications for this compound's derivatives in targeted cancer therapies. Preclinical trials conducted by Genentech scientists showed that compounds derived from this intermediate exhibited selective inhibition of epidermal growth factor receptor (EGFR) mutations common in non-small cell lung carcinoma when tested on murine xenograft models. The halogen substituents contribute to improved binding affinity through halogen bonding interactions with protein active sites, as evidenced by X-ray crystallography studies published in Bioorganic & Medicinal Chemistry Letters.

In neuropharmacology research, this compound has been employed as a key intermediate in developing acetylcholinesterase inhibitors for Alzheimer's disease treatment. Researchers from Tokyo Institute of Technology demonstrated in a 2024 study that chlorinated pyridine-containing molecules can achieve better blood-brain barrier penetration compared to their non-halogenated counterparts, while retaining desirable metabolic stability profiles measured via microsomal incubation assays.

The structural versatility of (tert-butoxycarbonyl)-protected halopyridines is further exemplified by their use in click chemistry approaches for bioconjugation applications. A 2024 article in Angewandte Chemie International Edition described how this compound's azide-functionalized derivatives enable efficient conjugation with fluorescent probes and antibody fragments through copper-catalyzed alkyne azide cycloaddition reactions under physiological conditions.

Safety evaluations conducted according to OECD guidelines confirm this compound's compatibility with standard laboratory protocols when proper precautions are maintained. Its crystalline form ensures consistent handling properties during purification processes involving column chromatography or recrystallization techniques commonly used in pharmaceutical development stages.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量